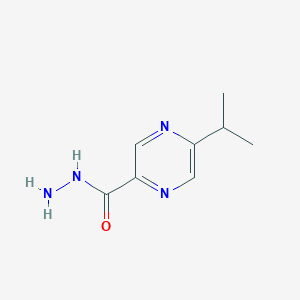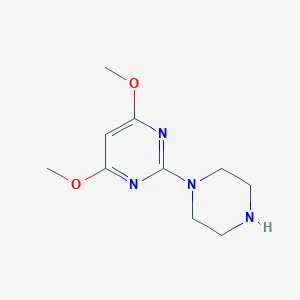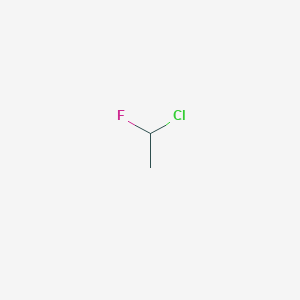
1-Chloro-1-fluoroethane
概要
説明
1-Chloro-1-fluoroethane, also known as Ethyl chlorofluoride, is a colorless, flammable gas with a sweet odor. It is commonly used as a refrigerant, solvent, and as a starting material for the synthesis of other chemicals.
作用機序
The exact mechanism of action of 1-Chloro-1-fluoroethane is not fully understood. However, it is known to act as a central nervous system depressant, which can lead to drowsiness, loss of consciousness, and even death in high concentrations.
生化学的および生理学的効果
Exposure to 1-Chloro-1-fluoroethane can cause a range of biochemical and physiological effects. These include irritation of the eyes, skin, and respiratory tract, as well as headaches, dizziness, and nausea. Prolonged exposure can lead to liver and kidney damage, as well as damage to the central nervous system.
実験室実験の利点と制限
One advantage of using 1-Chloro-1-fluoroethane in lab experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, it is highly flammable and toxic, which can pose a risk to researchers working with the substance.
将来の方向性
There are several future directions for research on 1-Chloro-1-fluoroethane. One area of interest is the development of safer and more effective alternatives for use in refrigeration and air conditioning systems. Another area of research is the potential use of 1-Chloro-1-fluoroethane as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Chloro-1-fluoroethane is a versatile chemical with a range of scientific research applications. While it has several advantages, it is important to be aware of its potential risks and limitations in lab experiments. Further research is needed to explore its potential uses and to develop safer alternatives.
科学的研究の応用
1-Chloro-1-fluoroethane has been used in various scientific research applications, including as a solvent for the extraction of lipids and as a reagent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a refrigerant in air conditioning systems.
特性
IUPAC Name |
1-chloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLCMMBHTUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869534 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-fluoroethane | |
CAS RN |
1615-75-4, 110587-14-9 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


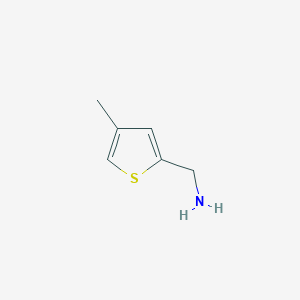
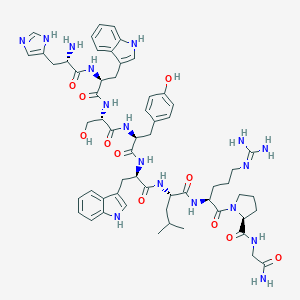
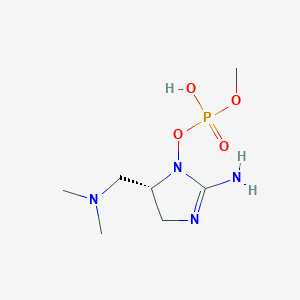
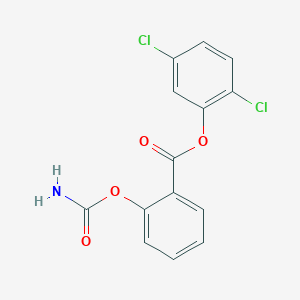
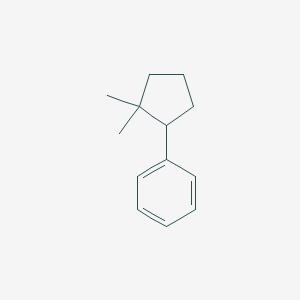
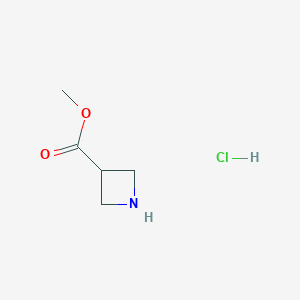
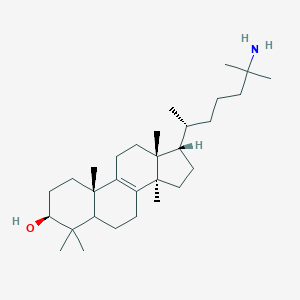
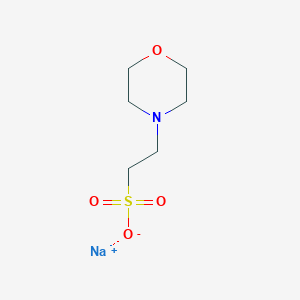
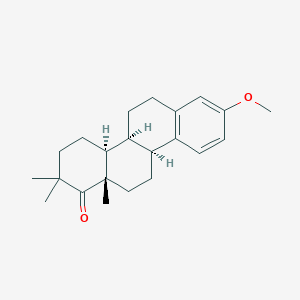
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
